
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide, commonly known as HMQBP, is a synthetic compound that has been widely studied for its potential therapeutic applications. HMQBP is a benzamide derivative that has been synthesized through various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of HMQBP is not fully understood, but it has been proposed to act through various pathways such as the inhibition of cell signaling pathways, the modulation of gene expression, and the induction of apoptosis. HMQBP has also been shown to interact with various targets such as DNA, RNA, and proteins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
HMQBP has been shown to have various biochemical and physiological effects, such as the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of gene expression. HMQBP has also been shown to have low toxicity and high bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
The advantages of using HMQBP in lab experiments include its low toxicity, high bioavailability, and its potential as a multi-target agent. However, the limitations of using HMQBP include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy and safety in humans.
未来方向
There are several future directions for HMQBP research, such as the development of novel synthetic analogs with improved pharmacological properties, the investigation of its potential as a combination therapy with other drugs, and the exploration of its therapeutic potential in other fields such as cardiovascular diseases and metabolic disorders.
Conclusion
In conclusion, HMQBP is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in various fields. The synthesis of HMQBP involves a multi-step process, and its mechanism of action is not fully understood. HMQBP has various biochemical and physiological effects, and its advantages and limitations should be considered in lab experiments. There are several future directions for HMQBP research, and further studies are needed to determine its efficacy and safety in humans.
合成方法
The synthesis of HMQBP involves a multi-step process that includes the condensation of 2-hydroxy-7-methylquinoline with 3,5-dimethoxybenzoyl chloride, followed by the reaction with propylamine. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
科学研究应用
HMQBP has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative disorders, and infectious diseases. In cancer research, HMQBP has shown promising results as an anti-tumor agent by inhibiting the proliferation of cancer cells and inducing apoptosis. In neurodegenerative disorders, HMQBP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, HMQBP has been studied for its potential as an antiviral and antibacterial agent.
属性
IUPAC Name |
3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-8-25(23(27)17-11-19(28-3)13-20(12-17)29-4)14-18-10-16-7-6-15(2)9-21(16)24-22(18)26/h6-7,9-13H,5,8,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQCKFFDWRHODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712783.png)
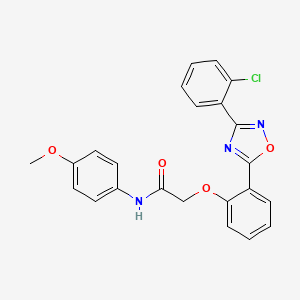
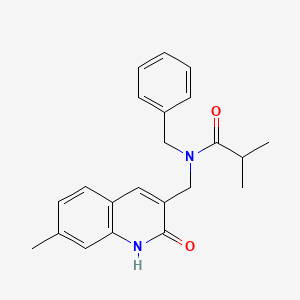
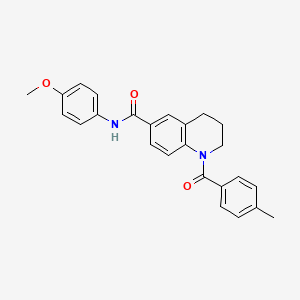
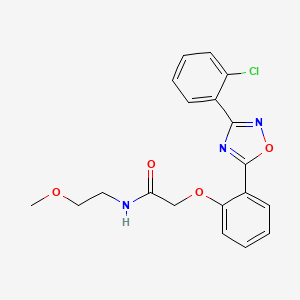
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7712814.png)
![4-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712831.png)
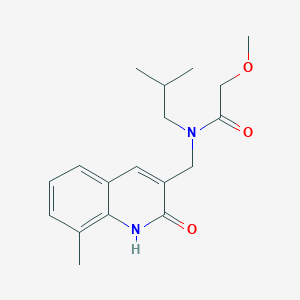
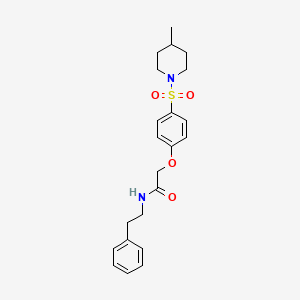
![N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)
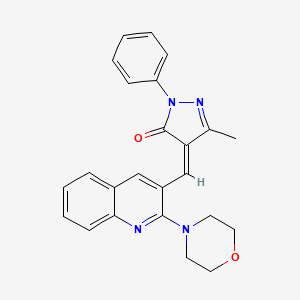
![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)